(S)-Benzyl (1-bromopropan-2-yl)carbamate
Description
Contextual Framework: The Role of N-Protected β-Bromoalkylamines in Synthetic Chemistry
N-protected β-bromoalkylamines are a class of organic compounds characterized by a nitrogen atom protected by a suitable group and a bromine atom located on the adjacent carbon (the β-position). This structural motif is of considerable importance in organic synthesis due to the dual reactivity it imparts. The protected amine is stable under a variety of reaction conditions, while the carbon-bromine bond serves as a reactive site for nucleophilic substitution or elimination reactions.
These compounds are frequently employed as precursors for the synthesis of a wide range of nitrogen-containing molecules, including vicinal diamines and aziridines. The ability to introduce two nitrogen functionalities or to form a strained three-membered ring with controlled stereochemistry makes N-protected β-bromoalkylamines highly sought-after intermediates.
Strategic Importance of the Benzyl (B1604629) Carbamate (B1207046) Moiety in Chiral Induction and Amine Protection
The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. mdpi.com Its popularity stems from its ease of introduction, typically by reacting the amine with benzyl chloroformate in the presence of a mild base, and its stability under a broad range of reaction conditions. capes.gov.br Crucially, the Cbz group can be removed under mild, neutral conditions via catalytic hydrogenation, a process that is often compatible with other sensitive functional groups within a molecule. capes.gov.br
In the context of chiral molecules like (S)-Benzyl (1-bromopropan-2-yl)carbamate, the Cbz group plays a dual role. Beyond simply protecting the amine, its steric bulk can influence the stereochemical outcome of reactions at nearby centers, a phenomenon known as chiral induction. This allows for the transfer of the existing stereochemical information from the starting material to the newly formed stereocenters in the product.
Enantiomerically Pure this compound as a Preeminent Chiral Synthon
A chiral synthon is a building block that contains a stereocenter and can be used to introduce that specific chirality into a larger molecule. Enantiomerically pure this compound is a prime example of such a synthon. Its pre-defined (S)-configuration allows for the synthesis of enantiomerically pure target molecules, which is of paramount importance in the development of pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities.
The synthetic utility of this compound lies in the predictable reactivity of its functional groups. The primary bromide can be readily displaced by a variety of nucleophiles, such as other amines, to generate chiral vicinal diamines. These diamines are themselves valuable scaffolds in medicinal chemistry and as ligands in asymmetric catalysis. mdpi.comnih.gov Alternatively, intramolecular cyclization can lead to the formation of a chiral aziridine, a versatile intermediate for the synthesis of various nitrogen-containing compounds. rsc.org
The synthesis of this compound can be envisioned starting from the readily available and relatively inexpensive chiral amino acid, (S)-alanine. A common synthetic route would involve the reduction of the carboxylic acid of N-Cbz-(S)-alanine to the corresponding alcohol, (S)-N-Cbz-alaninol. Subsequent activation of the primary alcohol, for instance by conversion to a mesylate or tosylate, followed by displacement with a bromide source, would yield the target compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄BrNO₂ | |
| Molecular Weight | 272.14 g/mol | |
| Appearance | Solid | |
| CAS Number | 53843-95-1 |
Research Trajectories and Avenues for Investigation Pertaining to this compound
The future of research involving this compound and related chiral synthons is likely to follow several key trajectories. One major area of focus will be the development of more efficient and sustainable methods for their synthesis. This includes the exploration of catalytic asymmetric methods that can generate these building blocks with high enantiopurity while minimizing waste.
Another significant avenue of investigation lies in expanding the synthetic utility of these synthons. This involves the discovery of new and selective transformations that can be performed on the molecule, leading to a wider variety of complex and valuable chiral products. For instance, the development of novel catalytic systems for the cross-coupling reactions of the C-Br bond could open up new possibilities for carbon-carbon bond formation.
Furthermore, there is growing interest in the application of these chiral building blocks in the synthesis of biologically active molecules and functional materials. Research will likely focus on incorporating the structural motifs derived from this compound into new drug candidates and advanced materials with unique properties. The ability to precisely control the three-dimensional structure of these molecules is key to tailoring their function.
| Research Area | Focus | Potential Impact |
|---|---|---|
| Catalytic Asymmetric Synthesis | Development of novel catalytic methods for the enantioselective synthesis of N-protected β-bromoalkylamines. | More efficient and sustainable access to key chiral building blocks. |
| Methodology Development | Exploration of new reactions and transformations of this compound. | Expansion of the synthetic toolbox for the creation of diverse chiral molecules. |
| Medicinal Chemistry | Utilization as a key intermediate in the synthesis of new drug candidates. | Discovery of novel therapeutics with improved efficacy and selectivity. |
| Materials Science | Incorporation into the synthesis of advanced materials with tailored properties. | Development of new functional materials for a variety of applications. |
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-bromopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSADFGJODFYVIW-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CBr)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving S Benzyl 1 Bromopropan 2 Yl Carbamate
Mechanistic Dissection of Stereoselective Synthetic Processes
The stereocenter in (S)-benzyl (1-bromopropan-2-yl)carbamate plays a pivotal role in directing the stereochemical outcome of its reactions. The interplay of steric and electronic effects, along with the nature of the reagents and reaction conditions, governs the mechanistic pathways and the resulting product distribution.
Reactions involving this compound often proceed through nucleophilic substitution at the bromine-bearing carbon. The stereochemical outcome of these reactions is highly dependent on the operative mechanism, which can be influenced by the nucleophile, solvent, and temperature.
One proposed pathway involves a direct SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, the incoming nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. This results in an inversion of configuration at the stereocenter. The transition state for this reaction is a trigonal bipyramidal arrangement where the nucleophile and the leaving group are at the axial positions. The bulky benzyl (B1604629) carbamate (B1207046) group can sterically hinder the backside attack, potentially slowing down the reaction rate but also enhancing the stereoselectivity by discouraging alternative reaction pathways.
Alternatively, under certain conditions, a neighboring group participation mechanism may be operative. The carbamate group, specifically the carbonyl oxygen or the nitrogen atom, can act as an internal nucleophile, displacing the bromide to form a cyclic intermediate, such as an oxazolidinone or an aziridinium ion. This intermediate is then opened by an external nucleophile. The stereochemical outcome of this pathway depends on the nature of the intermediate and the regioselectivity of the nucleophilic attack. For instance, the formation and subsequent opening of a cyclic intermediate can lead to retention of configuration at the original stereocenter.
The choice between these pathways is a delicate balance of factors. Strong, unhindered nucleophiles and polar aprotic solvents typically favor the SN2 mechanism. In contrast, conditions that promote the formation of a stabilized cyclic intermediate, such as the presence of a Lewis acid to activate the leaving group, may favor the neighboring group participation pathway.
The formation of transient intermediates is a key feature in many reactions of this compound and is critical for controlling both regioselectivity and stereoselectivity.
In the case of neighboring group participation, the structure of the cyclic intermediate dictates the final stereochemistry. For example, if an aziridinium ion is formed, the subsequent nucleophilic attack will occur at one of the two carbon atoms of the three-membered ring. The regioselectivity of this attack is influenced by both steric and electronic factors. The nucleophile will preferentially attack the less hindered carbon atom, and the stereochemical outcome will be an inversion of configuration at the site of attack.
The stability of these intermediates is also a crucial factor. More stable intermediates will have a lower energy barrier for their formation and will be more likely to be involved in the reaction pathway. The stability of a potential cyclic intermediate can be influenced by the substitution pattern on the carbamate and the nature of the solvent.
Computational Chemical Probing of Reaction Energetics and Transition States
Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms by providing detailed information about the energetics and structures of reactants, intermediates, transition states, and products. scirp.org
Density Functional Theory (DFT) has become a widely used computational method for studying organic reaction mechanisms due to its favorable balance of accuracy and computational cost. scirp.org DFT calculations can be employed to model the potential energy surface of reactions involving this compound. By calculating the energies of the various species along a proposed reaction coordinate, it is possible to determine the most likely reaction pathway.
For instance, DFT calculations can be used to compare the activation energies of the competing SN2 and neighboring group participation pathways. This would involve locating the transition state structures for both mechanisms and calculating their relative energies. The pathway with the lower activation energy would be predicted to be the kinetically favored one.
Different DFT functionals and basis sets can be employed to optimize the geometries of the molecules and calculate their energies. scirp.orgresearchgate.net The choice of functional and basis set is important for obtaining accurate results, and it is often necessary to benchmark the computational method against experimental data for related systems.
Table 1: Representative DFT Functionals and Basis Sets Used in Carbamate Reaction Modeling
| Functional | Basis Set | Description |
|---|---|---|
| B3LYP | 6-31G(d) | A popular hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules. |
| M06-2X | 6-311+G(d,p) | A high-nonlocality functional that is often well-suited for studying non-covalent interactions and thermochemistry. |
This table is illustrative and the choice of method depends on the specific reaction being studied.
The energetic landscape, or potential energy surface, provides a comprehensive picture of a reaction. By mapping the energy of the system as a function of the geometric coordinates of the atoms, it is possible to identify minima corresponding to stable species (reactants, intermediates, and products) and saddle points corresponding to transition states.
The activation barrier, or activation energy (ΔG‡), is the difference in free energy between the reactants and the transition state. It is a key determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction.
Computational analysis of the energetic landscape for a reaction of this compound can reveal:
The relative stabilities of different stereoisomeric products: By comparing the energies of the possible products, the thermodynamic favorability of each can be determined.
The heights of the activation barriers for competing pathways: This allows for the prediction of the kinetic product distribution.
The influence of catalysts or additives: The effect of a catalyst can be modeled by including it in the calculations and determining how it lowers the activation barrier of the desired reaction pathway.
Molecular modeling provides three-dimensional representations of the structures of intermediates and transition states, offering valuable insights into the factors that control stereoselectivity.
For the SN2 reaction of this compound, molecular modeling can visualize the approach of the nucleophile and the departure of the bromide ion. The steric hindrance imposed by the benzyl carbamate group can be clearly seen, explaining its influence on the reaction rate and stereoselectivity.
In the case of neighboring group participation, molecular modeling can be used to predict the most stable conformation of the cyclic intermediate. The bond angles and bond lengths of the intermediate can provide clues about its reactivity and the likely site of nucleophilic attack.
The geometry of the transition state is particularly informative. By analyzing the bond-forming and bond-breaking distances in the transition state structure, it is possible to gain a deeper understanding of the reaction mechanism. For example, a transition state with a long bond to the incoming nucleophile and a short bond to the leaving group would suggest an "early" transition state, characteristic of a highly exothermic reaction.
Table 2: Key Geometric Parameters from Molecular Modeling of a Hypothetical SN2 Transition State
| Parameter | Description | Typical Value (Å) |
|---|---|---|
| Nu-C distance | The distance between the incoming nucleophile and the reacting carbon atom. | 2.0 - 2.5 |
| C-Br distance | The distance between the reacting carbon atom and the leaving bromide ion. | 2.2 - 2.8 |
These values are approximate and will vary depending on the specific nucleophile and reaction conditions.
By combining the insights from these computational approaches, a detailed and nuanced understanding of the mechanisms of reactions involving this compound can be achieved. This knowledge is invaluable for the rational design of new and more efficient stereoselective synthetic methods.
Conformational Dynamics and Rotameric Equilibria within Carbamate Structures
The conformational behavior of carbamates, including this compound, is largely dictated by the electronic and steric properties of the carbamate functional group. The delocalization of the nitrogen lone pair into the carbonyl group creates a partial double bond character in the C–N bond, leading to hindered rotation and the existence of distinct rotamers. This section explores the fundamental principles governing these dynamics.
Amide Resonance and its Influence on Conformational Preferences
The stability and structure of carbamates are significantly influenced by amide resonance. This phenomenon involves the delocalization of the lone pair of electrons from the nitrogen atom across the N-C-O system researchgate.net. This electron delocalization results in a resonance hybrid, where the C–N bond acquires a partial double-bond character, making it shorter and more rigid than a typical C–N single bond researchgate.net. Consequently, free rotation around this bond is restricted mdpi.com.
This restricted rotation forces the atoms of the carbamate group (O=C-N) and the atoms directly attached to them to lie in a plane nih.gov. This planarity leads to the existence of geometric isomers, known as rotamers, which are typically referred to as syn and anti (or E and Z) conformations. In secondary carbamates, these conformers arise from the orientation of the N-substituent relative to the carbonyl group sctunisie.org.
The resonance stabilization of the planar conformation is a key factor in the conformational preferences of carbamates. While peptides often favor trans (anti) configurations, carbamates can have energetically stable cis (syn) configurations nih.gov. The stability of the carbamate group stems from the resonance between the amide and carboxyl functionalities researchgate.net. This extended delocalization of π-electrons makes the carbamate backbone more rigid compared to analogous structures like amino acids nih.gov.
Quantitative Assessment of C–N Bond Rotational Barriers
The partial double bond character of the carbamate C–N bond results in a significant energy barrier to rotation. This barrier can be quantified using techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which measures the temperature at which the signals for the two rotamers coalesce nd.edu.
The rotational barrier in carbamates is generally lower than that in structurally similar amides by about 3-4 kcal/mol researchgate.net. This difference is attributed to steric and electronic perturbations from the additional ester oxygen atom researchgate.net. Typical rotational barriers for carbamates fall in the range of 10-16 kcal/mol.
Several studies have quantified these barriers for various carbamate structures, as summarized in the table below.
| Compound Class | Substituents | Rotational Barrier (ΔG‡, kcal/mol) | Reference |
| N-alkylcarbamate | General | ~16 | nih.govacs.org |
| N-phenylcarbamate | General | 12.5 | nih.govacs.org |
| N-(2-pyrimidyl)carbamates | General | <9 | nih.govacs.org |
| p-Methyl phenyl carbamate | p-Methyl on phenyl | 14-16 | researchgate.net |
| t-butyl N-methyl-N-aryl carbamates | Various aryl groups | 12.3 - 14.7 | nd.edu |
It has been noted that, unlike amides, the rotational barriers in carbamates exhibit very little dependence on solvent polarity researchgate.netnih.govfigshare.com. This is likely due to a relatively small molecular dipole moment in the carbamate ground state nih.govfigshare.com.
Impact of Substituents on Syn/Anti Rotamer Ratios
The equilibrium between the syn and anti rotamers is influenced by the steric and electronic nature of the substituents on the carbamate nitrogen and the ester oxygen. For secondary carbamates, the s-cis (anti) conformation is generally preferred sctunisie.org. However, the specific ratio is sensitive to substituent effects.
Electronic effects play a crucial role. A systematic study on t-butyl N-methyl-N-aryl carbamates demonstrated a linear free energy relationship between the rotational barrier and the electronic properties of the substituent on the N-aryl ring nd.eduresearchgate.net.
Electron-donating groups on the N-aryl ring increase the rotational barrier (ΔG‡) by enhancing the double bond character of the C–N bond nd.eduresearchgate.net.
Electron-withdrawing groups decrease the rotational barrier by reducing the electron density on the nitrogen, thus weakening the C–N double bond character nd.edunih.govacs.orgresearchgate.net. This effect is due to the increased single bond character of the C(carbonyl)-N bond nih.govacs.org.
The table below illustrates the effect of N-aryl substituents on the rotational barrier.
| N-Aryl Substituent (R) | Hammett Constant (σ-) | Rotational Barrier (ΔG‡, kcal/mol at 243 K) | Reference |
| p-OCH3 | -0.27 | 14.7 | nd.edu |
| p-CH3 | -0.17 | 14.3 | nd.edu |
| H | 0 | 13.8 | nd.edu |
| p-Cl | 0.23 | 13.3 | nd.edu |
| p-Br | 0.23 | 13.2 | nd.edu |
| m-NO2 | 0.71 | 12.5 | nd.edu |
| p-NO2 | 1.27 | 12.3 | nd.edu |
Steric interactions can also influence the rotamer equilibrium. In some N-aryl carbamates, the syn rotamer is thought to be favored due to a repulsive interaction between the carbonyl oxygen and the face of the N-aryl ring in the anti conformation nd.edu. Furthermore, hydrogen bonding can be used to control the syn/anti ratio. For example, the addition of acetic acid can stabilize the syn rotamer of N-phenylcarbamates by forming a double hydrogen bond with the carbamate group nd.edu.
Applications in Advanced Organic Synthesis and Building Block Chemistry
Strategic Application in the Modular Synthesis of Chiral Amino Acid Derivatives
The defined stereochemistry and dual functionality of (S)-Benzyl (1-bromopropan-2-yl)carbamate make it an important precursor for various non-canonical amino acid derivatives, which are crucial components of peptidomimetics and biologically active compounds.
This compound is a strategic starting point for the synthesis of α-hydroxy-β-amino acid derivatives. The primary bromine atom serves as an excellent leaving group, readily displaced by oxygen nucleophiles under appropriate conditions. For instance, reaction with a hydroxide (B78521) source or a protected equivalent via an SN2 mechanism can introduce a hydroxyl group at the C1 position, leading to the formation of a protected α-hydroxy-β-amino acid backbone. This transformation is critical as this structural motif is present in numerous natural products and pharmaceuticals. The synthesis of related structures, such as benzyl (B1604629) N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate, often starts from chiral precursors like (2S)-2-bromo-3-hydroxypropanoic acid, highlighting the utility of bromo-functionalized synthons in accessing these valuable derivatives.
Table 1: Transformation to α-Hydroxy-β-Amino Acid Derivative
| Starting Material | Potential Product | Transformation |
|---|
The synthesis of peptidomimetics often involves replacing amide bonds with more rigid heterocyclic systems to improve metabolic stability and conformational control. This compound is an ideal building block for this purpose. The reactive bromide allows for the alkylation of various nitrogen- or sulfur-containing heterocycles. Alternatively, it can participate in cyclization reactions with appropriate dinucleophilic partners to construct the heterocyclic ring system itself. For example, the conversion of N-protected amino acid hydrazides into 2-amino-1,3,4-oxadiazoles demonstrates a reliable strategy for creating heterocyclic systems from amino acid precursors. mdpi.comresearchgate.net Similarly, the synthesis of functionalized thiazoles often relies on key intermediates that possess protected amine functionalities and handles for further chemical modification. mdpi.com This adaptability allows for the incorporation of the chiral aminopropyl scaffold into a wide array of medicinally relevant heterocyclic structures. mdpi.com
Table 2: Conceptual Synthesis of a Heterocyclic Derivative
| Starting Material | Reagent/Partner | Potential Heterocyclic Scaffold |
|---|---|---|
| This compound | Thiourea followed by cyclization | 2-Amino-thiazole derivative |
Utility as a Chiral Scaffold for the Construction of Architecturally Complex Organic Molecules
The compound's inherent chirality and bifunctional nature—an electrophilic center at the brominated carbon and a nucleophilic center upon deprotection of the amine—make it a powerful tool for assembling complex molecular architectures with high stereocontrol.
While direct examples involving this specific carbamate (B1207046) are specialized, its structure is well-suited for stereoselective functionalization reactions. The bromo-functional group can be used to generate organometallic reagents or participate in radical reactions, which can then add across alkenes. Furthermore, electrophilic bromination is a known strategy for activating double bonds towards cyclization or addition reactions. rsc.org For instance, methods for the stereoselective aminobromination of alkylidenecyclopropanes utilize a bromine source and a protected nitrogen source to create valuable γ-bromohomoallylic amides. organic-chemistry.org This illustrates the principle of using a bromo- and amino-functionalized reagent to achieve stereoselective additions. The chiral center in this compound can influence the stereochemical outcome of such additions to prochiral alkenes or sulfilimines, providing a pathway to diastereomerically enriched products.
The construction of bicyclic and polycyclic scaffolds, often found in natural products, requires starting materials with multiple, orthogonally reactive functional groups. This compound fits this role perfectly. Its defined stereochemistry is essential for establishing the three-dimensional architecture of the target molecule. The bromo-group and the protected amine can be used in sequential or tandem reactions to build fused or bridged ring systems. For example, an intramolecular cyclization following an initial intermolecular reaction is a common strategy. The development of electrochemical spirocyclization of N-benzyl-acrylamides showcases how related structures can be used to form complex spirocyclic systems. rsc.org
Implementing the Carbamate as a Labile Protecting Group in Convergent and Linear Synthesis
The benzyl carbamate (Cbz or Z) group is one of the most well-established protecting groups for amines in organic synthesis, particularly in peptide chemistry. youtube.com Its stability under a wide range of reaction conditions, coupled with its selective and mild removal, makes it highly valuable. acs.org The Cbz group is notably stable to basic and mildly acidic conditions, allowing for extensive chemical modifications at other parts of the molecule.
Table 3: Deprotection of Benzyl Carbamate
| Protected Compound | Deprotection Conditions | Product |
|---|
Selective Modification of Other Functional Groups in Polyfunctional Compounds
The strategic placement of the bromo and carbamate functionalities in this compound allows for the selective modification of other functional groups within a polyfunctional molecule. The carbamate group is generally stable under a variety of reaction conditions, allowing chemists to perform transformations on other parts of the molecule without affecting the protected amine.
For instance, in a molecule containing an additional hydroxyl or carboxyl group, these can be selectively alkylated, esterified, or amidated while the carbamate-protected amine remains intact. A study on the transcarbamation of benzyl carbamates demonstrated that the benzyl group can be selectively cleaved and replaced with other alkyl or aryl groups under specific catalytic conditions, showcasing a method for modifying the carbamate itself without altering other sensitive functionalities in the molecule. chemrxiv.org This process, known as transcarbamation, involves the interchange of the alkoxy moiety of the carbamate and can be achieved using reagents like potassium carbonate in alcohols. chemrxiv.org This allows for the introduction of different functional groups, thereby broadening the scope of the carbamate as a protecting group and a point of diversification. chemrxiv.org
Furthermore, the bromo group can be converted into a variety of other functional groups. For example, it can be displaced by nucleophiles such as azides, thiols, or the enolates of carbonyl compounds to introduce new functionalities. This orthogonality of reactivity—the ability to selectively react one functional group in the presence of others—is a cornerstone of modern organic synthesis and is a key feature of this building block.
Role as a Peptide Bond Surrogate in Peptidomimetic Design
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability towards enzymatic degradation and better oral bioavailability. The carbamate linkage is a well-established surrogate for the amide bond in peptides. nih.gov Carbamates are structurally similar to amides but exhibit greater chemical and proteolytic stability. nih.gov
This compound provides a chiral scaffold that can be incorporated into peptide-like structures. The nitrogen atom of the carbamate can act as a mimic of the amide nitrogen in a peptide backbone. The synthesis of peptidomimetics often involves the coupling of amino acid-like building blocks. The bromo group of the title compound can be displaced by the N-terminus of an amino acid or peptide, while the carbamate's protected amine can be deprotected and coupled with the C-terminus of another amino acid or peptide. This allows for the systematic construction of peptidomimetic chains with controlled stereochemistry.
Research in the design of 3CLpro inhibitors for SARS-CoV-2 has highlighted the synthesis of peptidomimetic compounds containing complex heterocyclic cores. researchgate.net While not directly employing the title compound, the synthetic strategies often involve the use of N-protected amino acid derivatives and their coupling to form non-natural backbones, a principle that is directly applicable to the use of this compound. The inherent chirality of the building block is essential in these applications, as the biological activity of peptidomimetics is often highly dependent on their three-dimensional structure.
Contribution to the Rational Design and Construction of Chemical Libraries
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries, which can then be screened for biological activity. sigmaaldrich.com The rational design of these libraries often starts with a central scaffold that can be systematically modified with a variety of building blocks.
This compound is an excellent candidate for a scaffold in combinatorial library synthesis. Its two points of diversity—the bromo group and the protected amine—allow for the attachment of a wide range of substituents. The defined stereochemistry of the scaffold ensures that the resulting library members have a consistent three-dimensional orientation, which is crucial for structure-activity relationship (SAR) studies. nih.gov
Table 1: Key Features of this compound for Library Synthesis
| Feature | Description | Implication for Library Design |
| Chiral Core | Fixed (S)-stereochemistry at the C2 position. | Provides a consistent 3D framework for all library members, facilitating SAR analysis. |
| Bromo Group | A reactive leaving group for nucleophilic substitution. | Allows for the introduction of a wide variety of R1 groups (e.g., amines, thiols, azides, carbon nucleophiles). |
| Carbamate Group | A stable protecting group for the amine. | Can be deprotected to reveal the amine, which can then be acylated, alkylated, or coupled with other building blocks to introduce an R2 group. |
Diversification Strategies for Structural Variation
The generation of structural diversity is a key goal in the construction of chemical libraries. Starting from this compound, a multitude of diversification strategies can be employed.
One common approach is a two-step diversification process. In the first step, the bromo group is displaced by a library of nucleophiles. This can be achieved using solid-phase synthesis, where the carbamate nitrogen is attached to a resin. sigmaaldrich.com The resin-bound compound is then treated with a variety of nucleophiles in separate reaction vessels, leading to a library of intermediates with different substituents at the C1 position.
In the second step, the benzyl carbamate protecting group is removed, and the resulting free amine is reacted with a library of acylating or alkylating agents. This introduces a second point of diversity at the nitrogen atom. The final products are then cleaved from the resin and can be screened for biological activity.
For example, a library can be generated by first reacting the bromo-compound with a set of primary and secondary amines to form a diamine scaffold. The newly introduced amine and the deprotected original amine can then be further functionalized. This approach allows for the rapid generation of thousands of structurally distinct compounds from a single chiral precursor. The use of chiral building blocks like this compound is instrumental in populating chemical space with three-dimensional structures, which is increasingly recognized as a key factor for successful drug discovery.
Advanced Analytical Techniques for Stereochemical Elucidation and Structural Confirmation
Stereochemical Determination
The stereochemistry of (S)-Benzyl (1-bromopropan-2-yl)carbamate is a defining feature, influencing its biological activity and chemical reactivity. The following techniques are instrumental in establishing its absolute configuration and assessing its enantiomeric and diastereomeric purity.
X-ray Crystallography for Absolute Configuration and Diastereomeric Purity
X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of atomic positions and the connectivity of the molecule.
For a chiral molecule like this compound, the presence of a bromine atom is particularly advantageous for determining the absolute stereochemistry through anomalous dispersion. The bromine atom acts as a heavy scatterer, leading to measurable differences in the intensities of Friedel pairs of reflections, which allows for the assignment of the (S) or (R) configuration at the chiral center. While a specific crystal structure for this compound is not publicly available, the methodology remains the definitive approach for such a determination.
The precision of the crystal structure also allows for the assessment of diastereomeric purity. If any diastereomeric impurities are present in the crystal lattice, they would manifest as disorder in the electron density map or as a separate, distinct molecular structure within the unit cell.
Table 1: Key Principles of X-ray Crystallography for Stereochemical Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Absolute Configuration | The precise spatial arrangement of atoms or groups at a chiral center. | Determination of the (S) configuration at the second carbon of the propane (B168953) chain. |
| Anomalous Dispersion | The phase shift of X-rays scattered by an atom, particularly significant for heavy atoms like bromine. | Enables the definitive assignment of the absolute configuration. |
| Diastereomeric Purity | The measure of the amount of one diastereomer in a mixture. | Can be assessed by observing a single, well-defined molecular structure in the crystal lattice. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Ratios
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution and can be adapted to assess stereoisomeric ratios. While standard ¹H and ¹³C NMR spectra confirm the connectivity of this compound, specialized techniques are required to differentiate between enantiomers.
Polarimetry for Optical Rotation and Enantiomeric Excess Assessment
Polarimetry is a fundamental technique used to measure the optical activity of chiral compounds. A solution of a chiral substance will rotate the plane of plane-polarized light, and the magnitude and direction of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized value that depends on the compound, concentration, solvent, temperature, and the wavelength of the light used.
For this compound, a non-racemic sample is expected to exhibit a measurable optical rotation. The direction of rotation (dextrorotatory (+) or levorotatory (-)) is an empirical value and does not directly correlate with the (S) or (R) configuration. However, once the specific rotation of the pure enantiomer is known, polarimetry can be used to determine the enantiomeric excess (ee) of a sample. The enantiomeric excess is a measure of the purity of a chiral substance and is calculated using the observed specific rotation of the mixture and the specific rotation of the pure enantiomer. youtube.com
Equation for Enantiomeric Excess (ee): ee (%) = ([α]observed / [α]pure enantiomer) x 100
Although the specific rotation for this compound is not reported in the available literature, this technique is crucial for routine quality control to ensure the stereochemical integrity of the compound. nih.gov
Spectroscopic Characterization for Molecular Structure Confirmation
Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-Br bonds, as well as the aromatic C-H and C=C bonds of the benzyl (B1604629) group.
Based on data from similar compounds like benzyl carbamate (B1207046), the following characteristic peaks can be anticipated. rsc.orgnist.govnist.gov
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amide) | 3400-3200 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=O (Carbamate) | 1725-1705 | Stretching |
| C-O (Ester) | 1300-1200 | Stretching |
| C-N (Amide) | 1400-1200 | Stretching |
| C-Br | 700-500 | Stretching |
The presence of these absorption bands in the experimental IR spectrum provides strong evidence for the proposed molecular structure. vscht.cz
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the determination of the molecular formula with a high degree of confidence.
For this compound, the theoretical monoisotopic mass can be calculated from the masses of the most abundant isotopes of its constituent elements (C, H, Br, N, O).
Table 3: Theoretical Accurate Mass Calculation for this compound
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |
| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.98983 |
| Total Monoisotopic Mass | | | 271.020896 |
An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) would provide strong confirmation of the molecular formula C₁₁H₁₄BrNO₂. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing characteristic losses of the benzyl group or the bromine atom. libretexts.orglibretexts.orgwhitman.edu
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (S)-Benzyl (1-bromopropan-2-yl)carbamate, and how can reaction conditions be optimized for improved yield and purity?
- Answer : The synthesis typically involves multi-step reactions, starting with the coupling of benzyl carbamate with a brominated propanol derivative. Key steps include:
- Step 1 : Activation of the carbamate group using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate nucleophilic substitution .
- Step 2 : Bromination at the 1-position of propan-2-ol under controlled conditions (e.g., using PBr₃ or HBr/AcOH) .
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates due to improved solubility of intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) can improve regioselectivity during coupling steps .
- Temperature : Lower temperatures (0–5°C) reduce side reactions like elimination .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the enantiomerically pure product .
Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?
- Answer :
- Chiral HPLC : Employing columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases to resolve enantiomers .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 4.8–5.2 ppm (benzyl -CH₂-), δ 3.6–4.2 ppm (propan-2-yl -CHBr-) confirm substitution patterns .
- ¹³C NMR : Carbonyl carbons (C=O) appear at ~155 ppm, while brominated carbons resonate at ~40 ppm .
- X-ray Crystallography : SHELX software is used to resolve absolute stereochemistry, leveraging programs like SHELXL for refinement .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions, and what mechanistic insights support this?
- Answer : The bromine atom acts as a leaving group, enabling participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. Mechanistic studies show:
- Oxidative Addition : Pd⁰ complexes (e.g., Pd(PPh₃)₄) facilitate oxidative addition to form Pd-Br intermediates .
- Steric Effects : The (S)-configuration at the propan-2-yl center impacts transition-state geometry, favoring retention of stereochemistry in couplings .
- Case Study : Substitution with aryl boronic acids (e.g., 4-biphenylboronic acid) yields biaryl derivatives with >90% retention of configuration under optimized Pd catalysis .
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across different assay systems?
- Answer : Contradictions often arise from assay-specific variables:
- Solubility : Use of DMSO vs. aqueous buffers affects bioavailability. For example, IC₅₀ values in cancer cell lines vary by 2–3-fold depending on solvent .
- Metabolic Stability : Liver microsome assays (e.g., human vs. rodent) reveal species-dependent degradation rates, necessitating structural modifications like fluorination .
- Table : Comparison of IC₅₀ Values in Different Assays
| Derivative | HCT-116 (µM) | HEK293 (µM) | Microsome Stability (t₁/₂, min) |
|---|---|---|---|
| Parent Compound | 12.5 | 18.7 | 45 (human) |
| Fluoro-substituted | 8.2 | 10.3 | 120 (human) |
Q. How can computational models predict the binding affinity of this compound to enzyme targets, and what validation methods are recommended?
- Answer :
- Docking Simulations : Software like AutoDock Vina models interactions with serine hydrolases or kinases. Key parameters:
- Grid Box Size : 25 ų centered on the active site.
- Scoring Functions : AMBER force fields assess hydrogen bonding and hydrophobic interactions .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories.
- Validation :
- In Vitro Enzymatic Assays : Compare predicted ΔG values with experimental Kᵢ measurements .
- SAR Analysis : Correlate substituent effects (e.g., bromine vs. chlorine) with activity trends .
Methodological Challenges and Solutions
Q. What are the common pitfalls in achieving high enantiomeric excess (ee) during synthesis, and how can they be mitigated?
- Answer :
- Pitfall 1 : Racemization during bromination.
- Solution : Use low-temperature conditions (-20°C) and non-polar solvents (e.g., hexane) .
- Pitfall 2 : Catalyst poisoning in asymmetric catalysis.
- Solution : Pre-treatment of reagents with molecular sieves to remove moisture .
- Case Study : Switching from AlCl₃ to Ti(OiPr)₄ as a Lewis acid improved ee from 75% to 98% in a model reaction .
Data Interpretation and Reporting
Q. How should researchers report crystallographic data for this compound to ensure reproducibility?
- Answer : Follow IUCr guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
